1-BOC-1,2,3,4-四氢喹啉-7-硼酸,98%

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

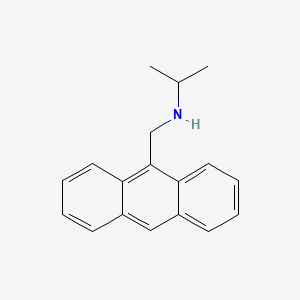

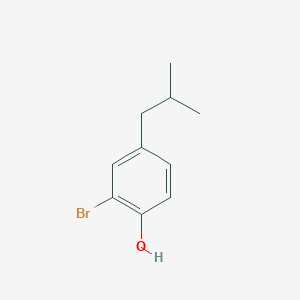

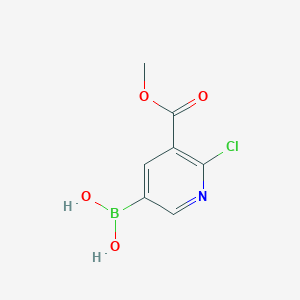

“1-BOC-1,2,3,4-Tetrahydroquinoline-7-boronic acid” is a boronic acid derivative with the CAS Number: 1926137-46-3 . It has a molecular weight of 277.13 . This compound is typically stored in an inert atmosphere at temperatures between 2-8°C .

Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroquinolines, which are important structural motifs of various natural products and therapeutic lead compounds, has been a subject of considerable research interest . A two-step procedure involving a regioselective intermolecular hydroaminoalkylation of ortho-chlorostyrenes with N-methylanilines and a subsequent intramolecular Buchwald–Hartwig amination has been reported to give direct access to 1,2,3,4-tetrahydroquinolines .Molecular Structure Analysis

The InChI code for this compound is1S/C14H20BNO4/c1-14(2,3)20-13(17)16-8-4-5-10-6-7-11(15(18)19)9-12(10)16/h6-7,9,18-19H,4-5,8H2,1-3H3 . This indicates that the compound has a molecular formula of C14H20BNO4 . Chemical Reactions Analysis

The chemical reactions involving 1,2,3,4-tetrahydroquinolines have been studied extensively. For instance, multicomponent reactions for the C(1)-functionalization of 1,2,3,4-tetrahydroquinolines have been highlighted . In particular, reactions involving isomerization of iminium intermediate (exo/endo isomerization) are of interest .科学研究应用

Anticancer Activity

Boronic acids exhibit promising anticancer properties. Researchers have investigated their potential as proteasome inhibitors, inspired by the success of bortezomib (a boronic acid-based drug) in treating multiple myeloma. These compounds inhibit proteasomes, leading to the accumulation of misfolded proteins and cell death. Further studies are ongoing to optimize boronic acid derivatives for targeted cancer therapy .

Antibacterial Applications

Boronic acids have demonstrated antibacterial activity against various pathogens. They can inhibit bacterial enzymes, disrupt cell membranes, and interfere with essential metabolic pathways. Researchers explore their potential as novel antibiotics, especially in the context of antibiotic-resistant bacteria .

Antiviral Properties

Some boronic acids exhibit antiviral effects by inhibiting viral enzymes or interfering with viral replication. These compounds may hold promise in the development of antiviral drugs, although more research is needed to fully understand their mechanisms of action .

Sensors and Detection Systems

Boronic acids are excellent candidates for designing biosensors and chemical sensors. Their reversible binding to diols (such as sugars) allows for the detection of specific molecules. Researchers have used boronic acid-based sensors for glucose monitoring, environmental pollutant detection, and other applications .

Drug Delivery Systems

Boronic acids can be incorporated into drug delivery systems. By exploiting their affinity for diols, researchers have designed prodrugs that release active compounds selectively in response to specific cellular conditions (e.g., elevated glucose levels). These systems enhance drug targeting and reduce side effects .

Synthetic Processes and Derivatives

The synthesis of boronic acid derivatives is relatively straightforward. Researchers have developed efficient methods for introducing boronic acid groups into bioactive molecules. These modifications often improve selectivity, physicochemical properties, and pharmacokinetics of existing drugs .

作用机制

Target of Action

Boronic acids, including this compound, are commonly used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, targeting electrophilic carbon centers for bond formation .

Mode of Action

In Suzuki-Miyaura cross-coupling reactions, 1-BOC-1,2,3,4-Tetrahydroquinoline-7-boronic acid interacts with its targets through a process called transmetalation . This process involves the transfer of the boronic acid group from boron to a transition metal, such as palladium . The newly formed metal-boron bond can then undergo oxidative addition with an electrophilic organic group, forming a new carbon-carbon bond .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction, facilitated by 1-BOC-1,2,3,4-Tetrahydroquinoline-7-boronic acid, is a key step in many synthetic pathways. It allows for the formation of carbon-carbon bonds, which is a fundamental process in organic synthesis . The downstream effects of this reaction depend on the specific context of the synthesis, but generally, it enables the construction of complex organic molecules from simpler precursors .

Result of Action

The result of the action of 1-BOC-1,2,3,4-Tetrahydroquinoline-7-boronic acid is the formation of new carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This enables the synthesis of a wide range of organic compounds, including pharmaceuticals, polymers, and other chemically complex structures .

Action Environment

The efficacy and stability of 1-BOC-1,2,3,4-Tetrahydroquinoline-7-boronic acid, like other boronic acids, can be influenced by various environmental factors. These include the presence of a suitable transition metal catalyst (such as palladium), the pH of the reaction environment, and the temperature . The Suzuki-Miyaura reaction is known for its tolerance to a wide range of reaction conditions, contributing to its widespread use in organic synthesis .

安全和危害

未来方向

The future directions for research on 1,2,3,4-tetrahydroquinolines, including “1-BOC-1,2,3,4-Tetrahydroquinoline-7-boronic acid”, are promising. Given their diverse biological activities and their presence in various natural and synthetic compounds, there is considerable interest in the scientific community for the development of novel 1,2,3,4-tetrahydroquinoline analogs with potent biological activity .

属性

IUPAC Name |

[1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-2H-quinolin-7-yl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BNO4/c1-14(2,3)20-13(17)16-8-4-5-10-6-7-11(15(18)19)9-12(10)16/h6-7,9,18-19H,4-5,8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQYNWTITBYUFJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(CCCN2C(=O)OC(C)(C)C)C=C1)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)boronic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

amine](/img/structure/B6330559.png)

![{[4-(2-Methylpropyl)phenyl]methyl}(propan-2-yl)amine](/img/structure/B6330565.png)

![2-[2-(3-Amino-1H-pyrazol-1-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6330574.png)

![3-Nitro-1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazole](/img/structure/B6330584.png)